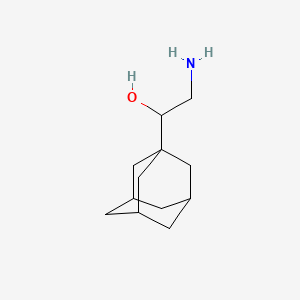

1-(1-Adamantyl)-2-aminoethanol

描述

Overview of Adamantane (B196018) Derivatives in Contemporary Organic Synthesis and Catalysis

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery in petroleum in 1933. wikipedia.org Its rigid, stress-free, and highly symmetrical cage-like structure provides a unique scaffold for the construction of novel molecules. wikipedia.orgresearchgate.net Adamantane derivatives have found widespread use in medicinal chemistry, materials science, and, notably, in catalysis. researchgate.netresearchgate.netrsc.org

The steric bulk and inertness of the adamantyl group make it an ideal component for designing robust and selective catalysts. researchgate.net It can influence the steric environment around a catalytic center, thereby controlling the stereochemical outcome of a reaction. Furthermore, the lipophilicity of the adamantane moiety can enhance the solubility of catalysts in nonpolar solvents and improve the pharmacokinetic properties of drug candidates. rsc.org The functionalization of the adamantane core, often achieved through radical or carbocationic intermediates, allows for the introduction of various reactive groups, further expanding its utility in synthesis. rsc.org

Significance of Chiral Amino Alcohols as Versatile Building Blocks and Ligands

Chiral amino alcohols are a critically important class of organic compounds that serve as fundamental building blocks and ligands in asymmetric synthesis. researchgate.netchemrxiv.org Their prevalence in nature, for instance in amino acids like serine and threonine, underscores their biological significance. researchgate.net In synthetic chemistry, these bifunctional molecules, possessing both an amino and a hydroxyl group on a chiral backbone, are invaluable.

They are extensively used as chiral auxiliaries, guiding the stereochemical course of reactions to produce enantiomerically pure products. researchgate.net Moreover, chiral amino alcohols are frequently employed as ligands for metal-catalyzed asymmetric transformations, where they can coordinate to a metal center and create a chiral environment that directs the enantioselectivity of the reaction. iris-biotech.deiris-biotech.de The ability to synthesize a wide array of enantiopure amino alcohols through methods like the reduction of amino acids or the ring-opening of epoxides has made them readily accessible for various synthetic applications. nih.gov

Historical Context and Evolution of Research on 1-(1-Adamantyl)-2-aminoethanol Architectures

Research into adamantane-containing compounds for biological and chemical applications has a rich history. Early investigations focused on the antiviral properties of simple aminoadamantanes. rsc.org The development of synthetic methodologies to functionalize the adamantane cage paved the way for the creation of more complex derivatives, including those bearing amino alcohol functionalities.

The synthesis of racemic 2-(1-adamantyl)-2-aminoethanol has been documented, and methods for its resolution into enantiomerically pure forms have been developed, often employing enzymatic techniques. acs.orgacs.orgacs.org For instance, a combination of cobalt-mediated β-ketoester alkylation and enzyme-based resolution has been successfully used. acs.orgacs.org A practical and convenient method for the regio- and stereoselective ring-opening of enantiopure adamantyl oxirane using sodium azide (B81097) in hot water has been reported to produce (S)-1-(adamantan-1-yl)-2-aminoethanol in high yield and enantiopurity after reduction. nih.govresearchgate.net

The evolution of research in this area has been driven by the increasing demand for novel chiral ligands and building blocks in asymmetric catalysis and drug discovery. The unique combination of the bulky, lipophilic adamantyl group and the versatile, chiral amino alcohol moiety in this compound continues to inspire new research into its applications and the development of related architectures.

Structure

3D Structure

属性

IUPAC Name |

1-(1-adamantyl)-2-aminoethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCFWAYXPRBRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 1 Adamantyl 2 Aminoethanol

N-Functionalization: Alkylation, Acylation, and Protection Strategies

The primary amino group in 1-(1-adamantyl)-2-aminoethanol is a nucleophilic center that readily undergoes alkylation, acylation, and protection reactions. These transformations are fundamental for building more complex molecules and for selectively modifying other parts of the molecule.

Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom. This is commonly achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl iodides, bromides) or via reductive amination. nih.govresearchgate.net Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and dialkylated products. researchgate.net More controlled, mono-alkylation can be achieved using methods like the borrowing hydrogen strategy, which involves the reaction of the amine with an alcohol catalyzed by a transition metal complex. nih.gov This catalytic approach is highly atom-economical, producing water as the only byproduct. nih.gov

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides yields stable amide derivatives. This transformation is typically robust and high-yielding. N-acylated amino alcohols are important intermediates in organic synthesis. google.com The selective acylation of the amino group over the hydroxyl group is generally straightforward due to the higher nucleophilicity of the amine. nih.gov

Protection Strategies: To perform reactions selectively at the hydroxyl group, the more nucleophilic amino group often needs to be temporarily protected. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry. jk-sci.comtotal-synthesis.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.commasterorganicchemistry.com The Boc group is stable to basic conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). jk-sci.commasterorganicchemistry.com Other common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). total-synthesis.com

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., R-Br) | N-Alkyl amino alcohol | Base, polar aprotic solvent |

| Acylation | Acyl chloride (e.g., R-COCl) or Anhydride | N-Acyl amino alcohol (Amide) | Base (e.g., triethylamine), aprotic solvent |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amino alcohol | Inert solvent (e.g., THF, DCM), often with a base |

O-Functionalization: Esterification and Etherification of the Hydroxyl Group

Modification of the hydroxyl group of this compound typically requires prior protection of the amino group to prevent competing N-functionalization. Once the amine is protected (e.g., as an N-Boc derivative), the hydroxyl group can be selectively targeted for esterification and etherification.

Esterification: Esters are formed by the reaction of the alcohol with a carboxylic acid or its derivatives. chemguide.co.uk A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic catalysis. chemguide.co.ukbritannica.com This reaction is reversible, and conditions are often manipulated to drive it towards the product, for example, by removing the water formed. chemguide.co.uk Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base for a more irreversible reaction.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org For this compound, this would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. youtube.com This method is highly effective for primary alkyl halides. khanacademy.org

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | Ester | Heating, removal of water |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X) | Ether | Anhydrous solvent |

Formation of Imine and Oxazoline (B21484) Derivatives from this compound

The reaction of this compound with carbonyl compounds can lead to the formation of imines or, through subsequent intramolecular cyclization, oxazoline rings.

Imine Formation: Primary amines react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.comlumenlearning.com The formation of imines is a reversible process, and the pH must be carefully controlled for optimal rates. libretexts.orglumenlearning.com Adamantane-containing Schiff bases have been synthesized from related adamantyl amines and various aldehydes. researchgate.net

Oxazoline Synthesis: 2-Oxazolines are five-membered heterocyclic compounds that can be synthesized from 1,2-amino alcohols. wmich.edu One common method involves the initial formation of a β-hydroxy amide (via N-acylation), followed by an intramolecular cyclodehydration. nih.gov Another direct approach is the reaction of the amino alcohol with an aldehyde to form an intermediate oxazolidine (B1195125), which is then oxidized to the oxazoline. orgsyn.org Various reagents and conditions have been developed for this transformation, including the use of N-bromosuccinimide (NBS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) as the oxidant. orgsyn.orgorganic-chemistry.org

Cyclization Reactions and Heterocycle Formation Incorporating the Adamantyl Aminoethanol Moiety

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Beyond the formation of oxazolines discussed previously, the adamantyl aminoethanol moiety can be incorporated into other heterocyclic structures. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). Reaction with aldehydes can also yield oxazolidine rings, which are the non-oxidized precursors to oxazolines. scirp.org

Furthermore, derivatization of both the amine and hydroxyl groups followed by a cyclization step can lead to more complex heterocycles. For instance, an N-acylated derivative could undergo intramolecular cyclization under specific conditions to form larger ring systems. nih.govfrontiersin.org The specific heterocycle formed depends on the nature of the reagents used to link the two functional groups. These cyclization strategies are valuable for creating rigid, conformationally constrained molecules with potential biological activity.

Synthesis of Complex Adamantane-Based Architectures Utilizing this compound as a Synthon

The unique combination of a bulky, lipophilic adamantane (B196018) cage and two reactive functional groups makes this compound a valuable synthon for constructing complex molecular architectures. Its chirality, when used as a single enantiomer, is particularly important for applications in asymmetric synthesis.

Chiral 1,2-amino alcohols are privileged structures used as chiral ligands in asymmetric catalysis. nih.govrsc.orgenamine.net The adamantyl group can provide steric bulk that influences the stereochemical outcome of catalytic reactions. By coordinating to a metal center through its nitrogen and oxygen atoms, derivatives of this compound can create a chiral environment that directs the enantioselective transformation of a substrate. nih.gov

In medicinal chemistry, this compound serves as a scaffold to which various pharmacophores can be attached. The adamantane group can enhance lipophilicity, potentially improving a drug's ability to cross cell membranes. The amino and hydroxyl groups provide convenient handles for attaching other molecular fragments through stable amide or ester linkages, allowing for the systematic exploration of structure-activity relationships. The rigid adamantane framework can also serve to orient appended functional groups in a well-defined spatial arrangement, which can be crucial for binding to biological targets. nih.gov

Spectroscopic and Structural Elucidation of 1 1 Adamantyl 2 Aminoethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of adamantane (B196018) derivatives. tandfonline.com Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of adamantane derivatives, the protons of the adamantyl cage typically appear as a set of broad, overlapping multiplets in the upfield region, usually between 1.5 and 2.2 ppm. nih.govresearchgate.net The specific chemical shifts and coupling patterns can be influenced by the nature and orientation of the substituents. For 1-(1-Adamantyl)-2-aminoethanol, the protons on the ethanolamine (B43304) side chain would exhibit distinct signals. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂) would appear as separate multiplets, with their chemical shifts and multiplicities dictated by the neighboring protons and the stereochemistry at the chiral center.

The ¹³C NMR spectrum of adamantane itself shows two distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons of the cage, a reflection of its high symmetry. wikipedia.org Substitution at the 1-position, as in this compound, breaks this symmetry, leading to a more complex spectrum with distinct signals for each carbon of the adamantyl group. The carbons of the aminoethanol substituent would also give rise to characteristic signals.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. These experiments help to establish through-bond and through-space connectivities, which are crucial for confirming the molecular structure and for detailed conformational analysis.

For chiral derivatives, NMR spectroscopy using chiral shift reagents can be employed to determine enantiomeric purity and to study the stereochemical features of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound and its derivatives, single-crystal X-ray diffraction analysis is essential for a complete structural characterization in the solid state. nih.govresearchgate.netrsc.org

The adamantane cage, with its rigid and well-defined geometry, serves as a robust scaffold. The C-C bond lengths within the adamantane moiety are typically around 1.54 Å, and the cage is composed of fused cyclohexane (B81311) rings in chair conformations. wikipedia.org The introduction of the 2-aminoethanol substituent at the 1-position leads to specific conformational preferences in the solid state, which are revealed by X-ray crystallography.

For chiral derivatives, such as the (S)- or (R)-enantiomers of this compound, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. This is a critical aspect for understanding the structure-activity relationships of these compounds.

The presence of hydroxyl (-OH) and amino (-NH₂) groups in this compound allows for the formation of a network of hydrogen bonds. jchemrev.com X-ray crystallography provides precise details about the geometry of these interactions, including donor-acceptor distances and angles.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group and the amino group within the same molecule. jchemrev.comresearchgate.net The likelihood and strength of this interaction depend on the conformation of the aminoethanol side chain. The gauche conformation is a prerequisite for the formation of such a bond.

The interplay between the hydrogen bonding network formed by the aminoethanol moieties and the packing of the adamantyl groups determines the final crystal structure. The adamantyl cages may pack in a way that minimizes steric hindrance while maximizing favorable van der Waals contacts. The analysis of the crystal packing provides insights into the forces that govern the self-assembly of these molecules in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to the molecular conformation and intermolecular interactions. mdpi.comarxiv.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ are characteristic of O-H and N-H stretching vibrations. The breadth of these bands is often indicative of hydrogen bonding.

C-H Stretching: The adamantyl group gives rise to strong C-H stretching vibrations typically observed between 2850 and 2950 cm⁻¹. researchgate.net

C-O Stretching: A band corresponding to the C-O stretching of the alcohol group would be expected in the 1000-1200 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would likely appear in the region of 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of the non-polar adamantyl cage. aip.org The Raman spectrum would show characteristic peaks for the C-C stretching and bending modes of the adamantane skeleton. researchgate.net Changes in the positions and intensities of the O-H and N-H stretching bands in both IR and Raman spectra can provide further evidence for the presence and nature of hydrogen bonding. ustc.edu.cn

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. libretexts.orgslideshare.net

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can proceed through several pathways, providing clues about the molecular structure. Common fragmentation patterns for alcohols and amines include: youtube.comlibretexts.orgwhitman.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is a common fragmentation pathway for alcohols and amines. libretexts.org For this compound, this could lead to the loss of the adamantyl radical or the CH₂NH₂ radical.

Loss of Water: Alcohols often exhibit a peak corresponding to the loss of a water molecule (M-18). youtube.com

Fragmentation of the Adamantyl Cage: The adamantyl cation itself is quite stable and often observed as a prominent peak in the mass spectra of adamantane derivatives. Further fragmentation of the adamantyl cage can also occur. wikipedia.org

The exact fragmentation pattern will depend on the ionization method used (e.g., electron ionization, chemical ionization) and the specific structure of the derivative being analyzed.

Computational and Theoretical Studies on 1 1 Adamantyl 2 Aminoethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-(1-Adamantyl)-2-aminoethanol allow for the prediction of its electronic properties and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org For adamantane (B196018) derivatives, the bulky, electron-donating adamantyl group influences the electron density distribution and, consequently, the energies of the frontier orbitals.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the aminoethanol moiety, indicating their nucleophilic character. The adamantyl cage would exhibit a more neutral or slightly positive potential (blue and green regions), consistent with its nonpolar, hydrocarbon nature.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | A measure of the molecule's polarizability. |

Conformational Analysis and Molecular Dynamics Simulations of Adamantyl Aminoethanol Systems

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

The rotation around the C-C and C-O bonds of the aminoethanol side chain gives rise to various possible conformations. These rotations can be studied by mapping the potential energy surface (PES) as a function of the relevant dihedral angles. The bulky adamantyl group can sterically hinder certain conformations, leading to a preference for specific spatial arrangements. researchgate.netuoa.gr Dynamic NMR studies on related adamantyl compounds have been used to determine the rotational barriers of the adamantyl group, which are influenced by the nature of the adjacent substituents. researchgate.netsci-hub.box

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of this compound in different environments, such as in solution. nih.gov MD simulations track the atomic motions of a molecule over time, offering insights into its flexibility, solvent interactions, and the time-averaged distribution of its conformations. ksu.edu.saambermd.org For adamantyl-containing compounds, MD simulations have been employed to study their interactions with biological targets, such as viral ion channels. nih.gov These simulations can reveal how the molecule adapts its conformation to bind to a receptor and the key intermolecular interactions that stabilize the complex. nih.govnsf.gov

Table 2: Key Parameters Investigated in Conformational Analysis and MD Simulations

| Parameter | Description |

| Dihedral Angles | Define the rotation around specific bonds and determine the overall conformation. |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry, used to identify stable conformers and transition states. |

| Rotational Barriers | The energy required to rotate around a specific bond, indicating the flexibility of the molecule. researchgate.netsci-hub.box |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, used to assess the stability of a molecule's structure over time in MD simulations. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position during an MD simulation, indicating regions of flexibility. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR spectra. The calculated chemical shifts can then be compared with experimental data to aid in the assignment of the observed signals. wikipedia.org The adamantane cage itself gives rise to characteristic signals in the NMR spectrum. wikipedia.org

Similarly, the vibrational frequencies of this compound can be computed and compared with its experimental IR spectrum. researchgate.net This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H and N-H stretching vibrations of the amino alcohol group and the C-H vibrations of the adamantyl cage. Photoelectron spectroscopy, in conjunction with DFT calculations, has been used to study the electronic structure and vibronic features of functionalized adamantanes. rsc.orgd-nb.info

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Adamantane Derivatives

| Spectroscopic Technique | Predicted Parameters | Typical Experimental Observations for Adamantane Moiety |

| 1H NMR | Chemical Shifts (ppm) | Broad multiplets in the range of 1.5-2.1 ppm. semanticscholar.org |

| 13C NMR | Chemical Shifts (ppm) | Signals around 28-40 ppm corresponding to the CH and CH2 groups of the adamantane cage. wikipedia.orgsemanticscholar.org |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | C-H stretching vibrations around 2850-2950 cm-1 and characteristic skeletal vibrations at lower frequencies. researchgate.net |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and the corresponding energy barriers. nih.gov A plausible synthetic route to this compound involves the ring-opening of 1-(1-adamantyl)oxirane with ammonia (B1221849) or another amine source. The synthesis of β-amino alcohols through the ring-opening of epoxides with amines is a well-established method. growingscience.commdpi.comorganic-chemistry.orgresearchgate.net

Theoretical calculations can be used to model the transition state of this reaction. The reaction can proceed through either an SN1 or SN2-type mechanism, and computational modeling can help determine the more favorable pathway. In an SN2 mechanism, the amine attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. The regioselectivity of the attack (i.e., which carbon atom is attacked) can also be predicted by examining the electronic and steric properties of the transition states for the two possible pathways. For unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom.

The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information is valuable for understanding the reaction kinetics and for optimizing the reaction conditions. Brønsted or Lewis acids can be used to catalyze the epoxide ring-opening, and computational studies can model the role of the catalyst in lowering the activation energy. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Adamantyl-Derived Scaffolds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. springernature.com These models are widely used in drug discovery and materials science to predict the properties of new compounds before they are synthesized. researchgate.net

For adamantyl-derived scaffolds, QSPR and QSAR models can be developed to predict a wide range of properties, such as solubility, lipophilicity, and biological activity. mdpi.com The adamantane moiety is a popular scaffold in medicinal chemistry due to its rigid and lipophilic nature, which can enhance the binding of a drug to its target and improve its pharmacokinetic properties. nih.govnih.gov

To build a QSPR/QSAR model, a set of known adamantane derivatives with their experimentally determined properties is required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be based on the 2D structure (e.g., topological indices) or the 3D structure (e.g., steric and electronic parameters). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the molecular descriptors to the property of interest.

Once a reliable QSPR/QSAR model is developed, it can be used to predict the properties of new, unsynthesized adamantane derivatives, including this compound. This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. researchgate.net

Applications of 1 1 Adamantyl 2 Aminoethanol in Asymmetric Catalysis

1-(1-Adamantyl)-2-aminoethanol as a Chiral Ligand in Transition Metal Catalysis

The core structure of this compound provides a robust framework for the development of chiral ligands. The combination of the bulky adamantyl group and the coordinating amino and alcohol functionalities allows for effective stereochemical control in a variety of transition metal-catalyzed transformations.

Design and Synthesis of Adamantyl Aminoethanol-Based Ligands for Enantioselective Reactions

The primary strategy behind incorporating an adamantyl group into a chiral ligand is to leverage its significant steric bulk. uq.edu.au This bulk can effectively shield one face of a reactive intermediate, forcing a substrate to approach from a less hindered direction and thereby inducing high enantioselectivity. nih.govacs.org A notable success in this area is the development of adamantyl-substituted 1,1′-binaphthalene-2,2′-diol (BINOL) ligands. nih.govacs.orgcsic.es

The synthesis of these powerful ligands is remarkably straightforward. Enantiopure (R)-adamantyl BINOL derivatives can be prepared in a single step by reacting commercially available (R)-BINOL with 1-adamantanol (B105290) in the presence of sulfuric acid. nih.govacs.org This method allows for the creation of ligands on a multigram scale with high yields (greater than 95%) and without compromising the stereochemical integrity of the BINOL backbone. nih.govacs.org This approach highlights an efficient pathway to sterically hindered BINOLs that serve as precursors for highly active titanium catalysts. nih.govcsic.es

Another class of ligands incorporates the adamantyl moiety into phosphine (B1218219) structures. For instance, Xiang-Phos, a ligand featuring sterically bulky adamantyl groups attached to the phosphorus atom, has been developed for gold-catalyzed asymmetric cycloadditions. oup.com

Application in Asymmetric Hydroamination Reactions

A review of the scientific literature did not yield specific examples of this compound or its derivatives being employed as ligands in asymmetric hydroamination reactions. This suggests that the application of this particular chiral scaffold in this important class of C-N bond-forming reactions may be an area for future investigation.

Role in Asymmetric Addition Reactions (e.g., Alkylation of Aldehydes)

Derivatives of the adamantyl aminoethanol scaffold have demonstrated exceptional efficacy in asymmetric addition reactions, particularly in the alkylation of aldehydes. Chiral titanium catalysts derived from adamantyl-substituted BINOL ligands have proven to be highly active and selective for the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes. nih.govacs.orgnih.gov

This catalytic system, which employs a titanium(IV) complex of ligands such as (R)-3,6,6′-tri(adamantan-1-yl)-[1,1′-binaphthalene]-2,2′-diol, consistently delivers chiral secondary alcohols in high yields and with outstanding enantiomeric excesses (ee). nih.govacs.orgnih.gov The reaction proceeds efficiently at room temperature, often reaching completion within a few hours. nih.gov The bulky adamantyl groups on the BINOL backbone are credited with enhancing the catalytic activity and stereocontrol compared to unsubstituted BINOL catalysts. nih.govacs.org The effectiveness of this system has been demonstrated across a range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents. nih.gov

Below is a table summarizing the results for the enantioselective ethylation of various aldehydes using a catalyst derived from an adamantyl-BINOL ligand.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Benzaldehyde | 98 | 98 | R |

| 4-Methoxybenzaldehyde | 98 | 99 | R |

| 4-Chlorobenzaldehyde | 98 | 98 | R |

| 4-(Trifluoromethyl)benzaldehyde | 95 | 97 | R |

| 2-Naphthaldehyde | 98 | 98 | R |

| (E)-Cinnamaldehyde | 96 | 97 | R |

Data sourced from references nih.govacs.org. Conditions typically involve the aldehyde, diethylzinc, and a catalytic amount of the Ti-(R)-adamantyl-BINOL complex in toluene (B28343) at room temperature.

Application in Asymmetric Cyclopropanation and Allylic Oxidation

Current scientific literature does not provide specific examples of ligands derived from this compound being used in asymmetric cyclopropanation or allylic oxidation reactions. Further research may be required to explore the potential of this chiral building block in these transformations.

Utilization as a Chiral Auxiliary for Stereocontrol in Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com While amino alcohols are a common class of chiral auxiliaries, a search of the available literature did not reveal specific instances of this compound being utilized in this capacity for stereocontrol in organic synthesis. nih.gov

Development of Organocatalysts Incorporating the Adamantyl Aminoethanol Scaffold

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. labscoop.comnih.gov Chiral β-amino alcohols can function as effective organocatalysts, often operating through bifunctional activation involving hydrogen bonding and Brønsted base activity. researchgate.net Despite the potential of the this compound framework, a review of the literature did not identify reported organocatalysts specifically constructed from this scaffold. The development of such catalysts could be a promising direction for future research in asymmetric organocatalysis.

Stereoselective Synthesis of Complex Molecules via Adamantyl Aminoethanol Derivatives

The rigid, three-dimensional structure of the adamantane (B196018) group makes derivatives of this compound highly effective as chiral ligands in asymmetric catalysis. The steric bulk of the adamantyl moiety creates a well-defined and constrained chiral environment around a metal center. This controlled environment is instrumental in directing the stereochemical outcome of a reaction, enabling the synthesis of specific enantiomers of complex molecules. Chiral 1,2-amino alcohols are a privileged class of ligands, and the incorporation of an adamantyl group can significantly influence the efficiency and selectivity of catalytic processes.

One notable application of adamantyl aminoethanol derivatives is in the transition metal-catalyzed asymmetric hydroamination of aminoallenes. This process is a powerful method for constructing chiral nitrogen-containing heterocyclic compounds, such as pyrrolidines, which are common structural motifs in pharmaceuticals and natural products.

Research has explored the use of N-adamantyl-substituted chiral amino alcohols as ligands for titanium and tantalum catalysts in these hydroamination reactions. For instance, D-N-(2-Adamantyl)phenylglycinol, a derivative of an adamantyl amino alcohol, has been employed as a ligand in the catalytic cyclization of aminoallenes. The purpose of using such ligands is to induce enantioselectivity, leading to the preferential formation of one enantiomer of the resulting chiral pyrrolidine (B122466).

In these catalytic systems, the adamantyl-containing ligand coordinates to the metal center (e.g., Titanium or Tantalum), and this chiral complex then orchestrates the approach of the aminoallene substrate. The steric hindrance provided by the adamantyl group effectively blocks one face of the substrate from reacting, thereby guiding the N-H bond addition to occur from the less hindered face and yielding the product with a specific stereochemistry.

The results from these studies demonstrate the potential of adamantyl aminoethanol derivatives to function as effective chiral ligands, although the degree of stereoselectivity can vary depending on the specific metal catalyst and reaction conditions.

Research Findings on Asymmetric Hydroamination

The following table summarizes the performance of an adamantyl-containing amino alcohol ligand in the asymmetric hydroamination reaction catalyzed by different transition metals.

These findings highlight that the bulky adamantyl framework within the ligand structure successfully induces asymmetry in the formation of the chiral pyrrolidine product. While the enantiomeric excesses achieved with these specific catalyst systems were modest, the results validate the principle that adamantyl aminoethanol derivatives can serve as functional chiral ligands for stereoselective transformations. Further optimization of the ligand structure and reaction conditions could lead to enhanced stereoselectivity in the synthesis of complex molecules.

Interactions of 1 1 Adamantyl 2 Aminoethanol with Biological Systems: Mechanistic Insights Non Clinical Focus

Molecular Recognition and Binding Studies with Model Biological Macromolecules (in vitro)

The adamantyl group is well-recognized in supramolecular chemistry as an excellent guest moiety for various host molecules due to its size, shape, and hydrophobicity. This principle extends to its interactions with model biological macromolecules, which often feature hydrophobic cavities or surfaces that can accommodate the adamantane (B196018) cage.

Table 1: Stability Constants of Adamantane Derivatives with β-Cyclodextrin

| Compound | Stability Constant (log K₁) | Reference |

|---|---|---|

| Amantadinium | 3.9 ± 0.1 | researchgate.net |

| Rimantadinium | 5.1 ± 0.2 | researchgate.net |

| Memantinium | 3.3 ± 0.1 | researchgate.net |

Liposomes as Model Membranes: Liposomes, artificial vesicles composed of lipid bilayers, are widely used as models for cell membranes. The lipophilic adamantyl moiety of 1-(1-adamantyl)-2-aminoethanol is expected to readily partition into the hydrophobic core of the lipid bilayer. This anchoring effect is a key feature of adamantane derivatives in their interaction with membrane-like structures. The more hydrophilic aminoethanol portion would likely be oriented towards the aqueous phase at the lipid-water interface. This amphiphilic nature is crucial for the interaction of the molecule with cell membranes, a precursor to any potential biological effect.

Enzymatic Transformations and Inhibition Mechanism Studies (excluding therapeutic outcomes)

The chemical structure of this compound makes it a potential substrate and/or inhibitor for various enzymes.

Enzymatic Transformations: A primary route of metabolism for many xenobiotics is oxidation catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govmdpi.comresearchgate.net The adamantane cage, while generally stable, can undergo hydroxylation at its tertiary carbon atoms. nih.gov Studies on other adamantane derivatives have shown that CYP enzymes, such as those in the CYP2B and CYP3A subfamilies, are capable of metabolizing these compounds. mdpi.comnih.govresearchgate.net For this compound, it is plausible that enzymatic hydroxylation could occur on the adamantyl ring, likely at one of the unsubstituted tertiary positions (C3, C5, or C7), to form more polar metabolites. The aminoethanol side chain could also be a target for enzymatic modification, such as N-dealkylation or oxidation, although hydroxylation of the adamantane core is a well-documented metabolic pathway for related compounds. nih.gov

Enzyme Inhibition: The adamantyl group, due to its bulk and hydrophobicity, can act as a potent inhibitor by occupying hydrophobic pockets within an enzyme's active or allosteric sites. nih.gov For instance, certain adamantane derivatives have been shown to be competitive inhibitors of CYP2B6 with Kᵢ values in the low micromolar range. nih.gov The inhibitory potential of this compound would depend on the specific enzyme . The molecule could act as a competitive inhibitor if it binds to the active site, preventing the substrate from binding. Alternatively, it could be a non-competitive inhibitor if it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a common measure of inhibitory potency. wikipedia.org While specific IC₅₀ values for this compound are not provided in the searched literature, studies on other adamantane-containing molecules have reported a wide range of inhibitory activities against various enzymes. nih.govresearchgate.net

Table 2: Examples of Enzyme Inhibition by Adamantane Derivatives

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2-Isopropenyl-2-methyladamantane | CYP2B6 | Competitive | 5.27 | - | nih.gov |

| 3-Isopropenyl-3-methyldiamantane | CYP2B6 | Competitive | 2.17 | - | nih.gov |

| Adamantane-thiazolone derivative (3i) | 11β-HSD1 | - | - | 0.31 | nih.gov |

Role of Adamantyl Moiety in Lipophilicity and Membrane Interaction in Mechanistic Studies

Lipophilicity: Lipophilicity is typically quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent. A higher logP value indicates greater lipophilicity. The calculated XLogP3 value for (S)-1-(1-adamantyl)-2-aminoethanol is 1.6, indicating a moderate level of lipophilicity. nih.gov This value is a balance between the highly lipophilic adamantane cage and the hydrophilic amino and hydroxyl groups. The introduction of the adamantyl group significantly increases the lipophilicity compared to a simple aminoethanol backbone. researchgate.net

Table 3: Calculated Physicochemical Properties of (S)-1-(1-Adamantyl)-2-aminoethanol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.30 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 46.3 Ų | nih.gov |

Elucidation of Molecular Interaction Profiles (non-clinical mechanistic understanding)

Hydrophobic Interactions: The primary driving force for the binding of the adamantyl moiety to biological targets is the hydrophobic effect. The bulky, nonpolar adamantane cage is expelled from the aqueous environment to associate with hydrophobic regions of proteins or other macromolecules. This interaction is entropically favorable as it releases ordered water molecules from the hydrophobic surfaces.

Hydrogen Bonding: The aminoethanol side chain of this compound contains both a hydroxyl group (-OH) and an amino group (-NH₂), which are capable of acting as hydrogen bond donors and acceptors. mdpi.comntu.edu.tw These groups can form specific hydrogen bonds with polar residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding site, contributing significantly to the binding affinity and specificity. The ability to form these directional interactions complements the non-specific hydrophobic interactions of the adamantyl group.

Van der Waals Forces: The close fit of the adamantyl cage into a hydrophobic pocket maximizes van der Waals contacts, which are short-range attractive forces that further stabilize the protein-ligand complex. The rigidity and defined shape of the adamantane scaffold allow for a precise and predictable positioning within a binding site, enhancing these interactions.

Molecular Modeling and Docking Studies: While specific molecular docking studies for this compound were not found in the search results, such computational methods are invaluable for predicting and analyzing its binding modes. mdpi.com Docking studies with other adamantane derivatives have shown that the adamantyl group typically occupies a hydrophobic pocket, while polar substituents form hydrogen bonds with key residues in the active site. nih.govnih.gov A similar pattern would be expected for this compound, with the adamantane group providing the anchor and the aminoethanol group providing specificity through hydrogen bonding.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Adamantyl Aminoethanols and their Enantiomers

The synthesis of 1,2-disubstituted adamantane (B196018) derivatives, particularly chiral compounds like 1-(1-Adamantyl)-2-aminoethanol, remains a challenge due to the inherent stability of the adamantane framework and the difficulty in controlling stereochemistry. nih.gov The low stability of adamant-1-ene prevents the use of standard alkene chemistry for creating 1,2-disubstituted patterns. nih.gov Future research is therefore geared towards creating more direct, efficient, and stereoselective synthetic pathways.

Key areas for development include:

Directed C–H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C–H bonds. nih.govrsc.org Developing catalytic systems that can selectively target the C-2 position of an adamantyl derivative already substituted at C-1 would provide a highly atom-economical route to the aminoethanol scaffold. Research into photoredox and hydrogen atom transfer (HAT) catalysis has shown promise for the selective functionalization of strong C-H bonds characteristic of diamondoids. acs.org

Rearrangement of Adamantane Homologues: Ring expansion or contraction reactions starting from more readily available adamantane homologues like protoadamantanes or homoadamantanes offer an alternative strategy to construct the 1,2-substitution pattern. nih.gov For instance, the reaction of protoadamantan-4-one with a Grignard reagent followed by a Ritter reaction can yield 1,2-disubstituted adamantanes. nih.gov

Enantioselective Synthesis: Since this compound is a chiral molecule, the development of enantioselective syntheses is critical for its application in asymmetric catalysis and medicinal chemistry. nih.gov Future routes could employ chiral catalysts, auxiliaries, or stereoselective rearrangements to produce enantiomerically pure (R)- and (S)-isomers. The biological activity of adamantane derivatives can differ between enantiomers, as seen in studies of rimantadine's interaction with the M2 virus channel. rsc.org

| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Directed C-H Functionalization | Direct catalytic conversion of a C-H bond at the C-2 position of a 1-substituted adamantane to introduce the second functional group. nih.govrsc.org | High atom economy, fewer synthetic steps. | Achieving high regioselectivity and stereoselectivity at the secondary bridge position. |

| Homologue Rearrangement | Synthesis via ring expansion or contraction of precursors like protoadamantane (B92536) or noradamantane. nih.gov | Access to unique substitution patterns not achievable through direct functionalization. | Multi-step synthesis, potential for low overall yields. |

| Asymmetric Catalysis | Utilizing a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Direct access to enantiomerically pure products. nih.gov | Identification of a suitable catalyst that can overcome the steric bulk of the adamantyl group. |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrone with a bicyclic ketoolefine, followed by reductive cleavage to yield the amino alcohol. nih.gov | Potentially high yields and control over relative stereochemistry. nih.gov | Requires synthesis of specialized starting materials. |

Exploration of this compound in Supramolecular Chemistry and Materials Science

The adamantane cage is a valued building block in supramolecular chemistry and materials science due to its rigidity, thermal stability, and well-defined three-dimensional structure. nih.govwikipedia.org It can act as a "sticky" lipophilic node, promoting aggregation and self-assembly through van der Waals forces. acs.org The presence of both hydrogen-bond donor (amine and hydroxyl) and acceptor (amine) groups in this compound provides directional control, making it a highly promising candidate for designing ordered supramolecular structures.

Future research in this area could focus on:

Crystal Engineering: The compound's functional groups can be used to form robust hydrogen-bonding networks, directing the assembly of molecules into predictable crystalline architectures. acs.orgrsc.org This allows for the engineering of molecular crystals with tailored physical properties, such as porosity or optical behavior. arxiv.orgresearchgate.net First-principles investigations into crystals made of functionalized adamantane molecules suggest they can form stable structures with large bulk moduli and wide bandgaps. arxiv.orgresearchgate.net

Self-Assembled Monolayers (SAMs): The adamantyl group can serve as a robust anchor to surfaces, while the amino alcohol headgroup can be further functionalized, making it suitable for creating patterned surfaces with specific chemical or biological properties.

Host-Guest Chemistry: The adamantyl moiety is known to form strong inclusion complexes with host molecules like cyclodextrins, with high association constants. nih.gov The aminoethanol portion of the molecule could add a secondary interaction site, potentially leading to novel multi-component drug delivery systems or molecular sensors. nih.gov

Functional Polymers and Materials: Incorporating the this compound scaffold into polymer backbones could impart unique properties of rigidity and lipophilicity, potentially finding applications in advanced coatings or membranes. wikipedia.org

| Application Area | Role of this compound | Potential Outcome/Material |

|---|---|---|

| Crystal Engineering | Directional building block (tecton) forming hydrogen bonds (N-H···O, O-H···N) and van der Waals contacts. acs.orgrsc.org | Cocrystals, porous organic frameworks, materials with tailored optoelectronic properties. arxiv.org |

| Drug Delivery Systems | Acts as a guest molecule for hosts like cyclodextrins or as a lipid membrane anchor. nih.gov | Targeted drug delivery vehicles, enhanced bioavailability of pharmaceuticals. pensoft.net |

| Surface Science | Component for forming self-assembled monolayers (SAMs) with the adamantyl group as a surface anchor. | Chemically modified surfaces for sensors, biocompatible coatings. researchgate.net |

| Polymer Chemistry | Monomer or additive to introduce rigidity, lipophilicity, and thermal stability into polymers. wikipedia.org | High-performance polymers, specialty coatings, and membranes. |

Computational Design of Advanced Adamantyl Aminoethanol-Based Catalysts and Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst design, allowing for the a priori prediction of catalyst performance and the elucidation of reaction mechanisms. nih.govnih.govrsc.org The chiral 1,2-amino alcohol motif is a well-established ligand scaffold in asymmetric catalysis. mdpi.com Combining this with the unique steric and electronic properties of the adamantyl group makes this compound an attractive target for computational design.

Emerging trends in this field include:

Predictive Catalyst Screening: Computational models can be used to screen libraries of potential catalysts based on the this compound scaffold for specific reactions, such as the enantioselective addition of organozinc reagents to aldehydes. nih.gov By calculating transition state energies, researchers can predict which catalyst variants will offer the highest enantioselectivity and activity, thereby guiding synthetic efforts.

Understanding Steric and Electronic Effects: The bulky adamantane group exerts significant steric influence. researchgate.net DFT studies can precisely map the shape of the catalytic pocket and quantify how the adamantyl group directs the approach of substrates, providing insights into the origin of stereoselectivity. rsc.orgtandfonline.commdpi.com

Rational Ligand Modification: Once a baseline catalyst is modeled, computational methods can predict the effects of modifying the scaffold, for instance, by adding substituents to the adamantane cage or the amino/hydroxyl groups. This iterative in silico design process can rapidly identify second-generation catalysts with enhanced properties before any laboratory synthesis is undertaken. nih.gov

| Step | Computational Method | Objective | Expected Output |

|---|---|---|---|

| 1. Model Generation | Molecular mechanics, DFT | Create an accurate 3D model of the metal-ligand complex and transition states. | Optimized geometries and electronic structures. mdpi.comresearchgate.net |

| 2. Energy Calculations | DFT, Ab initio methods | Calculate the energies of reactants, products, and transition states for competing reaction pathways. | Reaction energy profiles, activation barriers, prediction of enantioselectivity (ΔΔG‡). |

| 3. Property Analysis | NBO, QTAIM, MEP analysis | Analyze charge distribution, orbital interactions, and electrostatic potential. tandfonline.com | Insight into non-covalent interactions and electronic factors governing catalysis. |

| 4. Rational Design | DFT | Model modified versions of the catalyst to test hypotheses about structure-activity relationships. | Identification of superior catalyst candidates for experimental validation. nih.gov |

Discovery of New Chemical Reactivity Patterns and Synthetic Applications for Adamantyl Aminoethanol Scaffolds

The adamantane scaffold is not merely a passive, bulky substituent; its unique cage structure can lead to unusual stability of reactive intermediates and enable novel chemical transformations. rsc.org The juxtaposition of the amino and hydroxyl groups in this compound creates a platform for discovering new reactivity, driven by intramolecular interactions and the steric environment imposed by the adamantyl cage.

Future research could explore:

Intramolecular Catalysis and Reactions: The neighboring amine and alcohol groups can act cooperatively. For example, one group could act as a general base or acid to activate the other or a bound substrate, leading to novel intramolecular cyclization or rearrangement reactions to form unique adamantane-fused heterocyclic systems.

Organocatalysis: Chiral amino alcohols and their derivatives are effective organocatalysts for a variety of transformations. The this compound scaffold could be used to develop new, highly stereoselective organocatalysts where the adamantyl group blocks one face of the reactive center, enhancing enantioselectivity. Adamantane diols have been used to prepare efficient organocatalysts for oxidation reactions. acs.org

Chiral Auxiliaries: The enantiomerically pure compound could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it can be cleaved and recovered. The rigidity and well-defined conformation of the adamantyl group would be advantageous in transmitting chiral information.

New Ligand Architectures: The amino and hydroxyl groups serve as excellent coordination sites for metal ions. Further functionalization of this scaffold could lead to novel pincer-type or bidentate ligands with unique steric and electronic properties for applications in transition metal catalysis.

| Application | Description | Key Feature of Scaffold |

|---|---|---|

| Organocatalysis | Use as a metal-free catalyst for asymmetric reactions (e.g., aldol (B89426), Michael additions). | Chiral 1,2-amino alcohol motif; steric blocking by the adamantyl group. |

| Chiral Ligand Synthesis | Serves as a bidentate ligand for metals in asymmetric catalysis (e.g., hydrogenations, C-C bond formations). | Defined bite angle, rigid backbone, strong steric influence. researchgate.net |

| Chiral Auxiliary | Temporarily attached to a substrate to control the stereochemical outcome of a reaction. | Robust and recoverable; predictable conformational control. |

| Building Block for Heterocycles | Undergoes intramolecular reactions to form novel adamantane-fused oxazines or other heterocycles. | Proximity of nucleophilic amine and hydroxyl groups. |

Advanced Mechanistic Investigations of Adamantyl Aminoethanol Interactions in Chemical Biology Contexts

Adamantane derivatives have a rich history in medicinal chemistry, with approved drugs like amantadine (B194251) and memantine (B1676192) demonstrating that the adamantyl cage can effectively interact with biological targets such as viral ion channels and NMDA receptors. nih.govnih.gov The lipophilicity and shape of the adamantyl group are crucial for these interactions, allowing it to fit into hydrophobic pockets and binding sites. pensoft.netresearchgate.net Understanding how the specific this compound structure interacts with biomolecules at a mechanistic level is a key area for future research.

Promising avenues for investigation include:

Molecular Modeling and Simulation: Molecular docking can be used to screen potential biological targets for this compound, predicting binding affinities and conformations. tandfonline.comnih.gov Subsequent molecular dynamics (MD) simulations can then provide a dynamic picture of the ligand-receptor complex, revealing the stability of interactions and the role of water molecules over time. tandfonline.com

Biophysical Interaction Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) can be employed to experimentally validate computational predictions. These methods provide quantitative data on binding affinities (Kd), thermodynamics, and kinetics of the interaction between the adamantane derivative and a target protein or nucleic acid.

Structural Biology: Obtaining a high-resolution crystal structure of this compound bound to a biological target via X-ray crystallography would provide the ultimate atomic-level detail of the binding mode. This information is invaluable for structure-based drug design, enabling the rational optimization of the scaffold to improve potency and selectivity.

Membrane Interaction Studies: The lipophilic adamantyl group suggests a propensity to interact with or embed within lipid bilayers. nih.gov Studies using model membranes like liposomes, combined with techniques such as solid-state NMR or fluorescence spectroscopy, could elucidate how the molecule orients itself within a membrane, which is relevant for understanding its pharmacokinetics and potential mechanisms of action. pensoft.net

| Investigative Technique | Information Gained | Potential Application/Context |

|---|---|---|

| Molecular Docking & MD Simulation | Prediction of binding mode, binding affinity, and dynamic stability of the ligand-receptor complex. tandfonline.com | Target identification, hypothesis generation for structure-activity relationships. |

| NMR Spectroscopy | Identification of binding interface, structural changes upon binding, and measurement of weak affinities. tandfonline.com | Validating binding to a target protein in solution. |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Full thermodynamic characterization of the binding event. |

| X-ray Crystallography | High-resolution, 3D atomic structure of the ligand bound to its target. | Definitive proof of binding mode, enables structure-based drug design. |

| Liposome/Membrane Assays | Information on membrane partitioning, orientation, and effects on membrane fluidity. pensoft.net | Understanding pharmacokinetics (ADME) and interaction with membrane-bound proteins. |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1-Adamantyl)-2-aminoethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via β-ketoester alkylation followed by enzymatic resolution. Clariana et al. (2000) used cobalt-mediated alkylation of β-ketoesters with 1-adamantyl groups, followed by enzyme-based resolution (e.g., lipases) to isolate the (R)-enantiomer. Yields depend on solvent choice (e.g., dichloromethane), coupling agents, and temperature control during crystallization . Purity is validated via ¹H/¹³C NMR and ESI-HRMS, as demonstrated in adamantyl-urea syntheses (e.g., 63.4% yield for compound 44 in ) .

Q. How is the structural characterization of this compound performed, and what key features define its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (120 K, R-factor = 0.094) reveals the adamantyl cage adopts a chair-like conformation with C–C–C angles between 107.2°–111.4°. Intermolecular O–H⋯N hydrogen bonds (3.761 Å) and π-π stacking stabilize the crystal lattice . NMR (¹H/¹³C) confirms substituent positions, while ESI-HRMS validates molecular weight (±0.001 Da) .

Q. What solubility challenges arise from the adamantyl group, and how are they addressed in polar/non-polar systems?

- Methodological Answer : The adamantyl group enhances lipid solubility (e.g., membrane penetration) but reduces polar solubility. Cyclodextrin inclusion complexes are used to improve aqueous solubility via non-covalent interactions, as shown in studies of structurally similar adamantyl-methanol derivatives . Solvent selection (e.g., DMSO for in vitro assays) and surfactant additives (e.g., Tween-80) are empirical strategies .

Q. Why is this compound pharmacologically significant, and what drug-like properties does it exhibit?

- Methodological Answer : Adamantyl derivatives are explored for antiviral (e.g., M2 proton channel inhibition) and CNS-targeting applications due to their rigidity and lipophilicity. Computational models (Lipinski’s rules) predict favorable permeability (LogP <5) and molecular weight (<500 Da) . Preclinical studies focus on optimizing bioavailability via prodrug strategies .

Advanced Research Questions

Q. How do enantiomeric forms of this compound impact bioactivity, and what resolution methods are optimal?

- Methodological Answer : Enzymatic resolution (e.g., Candida antarctica lipase) achieves >90% enantiomeric excess (ee) for (R)-isomers, as demonstrated by Clariana et al. (2000). Chiral HPLC (e.g., amylose columns) validates separation. Bioactivity differences between enantiomers are assessed via receptor-binding assays (e.g., IC₅₀ comparisons) .

Q. What computational approaches are used to model adamantyl interactions with biological targets (e.g., enzymes or membranes)?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model adamantyl’s rigid structure in lipid bilayers, showing enhanced membrane penetration. Docking studies (AutoDock Vina) predict binding to hydrophobic pockets (e.g., influenza M2 channels) . QSAR models correlate substituent effects (e.g., aminoethanol chain length) with activity .

Q. How do structural modifications (e.g., urea or thiourea derivatives) affect the compound’s stability and bioactivity?

- Methodological Answer : Urea derivatives (e.g., 1-(1-adamantyl)-3-heteroaryl ureas) show improved thermal stability (melting points 140–232°C) and anti-tubercular activity. Stability under acidic conditions is tested via accelerated degradation studies (pH 1–3, 37°C), with LC-MS monitoring . Thiourea analogs exhibit enhanced metal chelation, relevant for catalytic applications .

Q. What experimental designs address contradictions in solubility data between computational predictions and empirical results?

- Methodological Answer : Discrepancies arise from cyclodextrin-complexation effects ( ) vs. Lipinski predictions. Iterative protocols combine Hansen solubility parameters (HSPiP software) with empirical titrations (e.g., shake-flask method in PBS/DMSO) . Statistical analysis (ANOVA) identifies outliers due to crystallinity variations .

Q. How are bioactivity assays designed to evaluate adamantyl-aminoethanol derivatives against viral or bacterial targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。